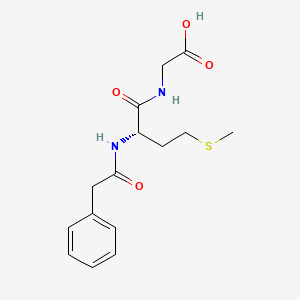

N-(Phenylacetyl)-L-methionylglycine

CAS No.: 681856-49-5

Cat. No.: VC16794997

Molecular Formula: C15H20N2O4S

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681856-49-5 |

|---|---|

| Molecular Formula | C15H20N2O4S |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |

| Standard InChI Key | ZQOBNWOOGJYALN-LBPRGKRZSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |

| Canonical SMILES | CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

N-(Phenylacetyl)-L-methionylglycine (molecular formula: C<sub>16</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S) is a modified dipeptide formed by the conjugation of phenylacetic acid to the N-terminus of L-methionylglycine (Met-Gly). The core dipeptide, Met-Gly, consists of L-methionine (a sulfur-containing amino acid) linked via a peptide bond to glycine (the simplest amino acid) . The phenylacetyl moiety introduces aromatic and lipophilic characteristics, potentially enhancing blood-brain barrier penetration—a feature observed in structurally related nootropics like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) .

Molecular Configuration and Stereochemistry

The compound’s stereochemical integrity derives from the L-configuration of methionine, ensuring compatibility with biological systems. The phenylacetyl group’s planar benzene ring may facilitate π-π interactions with neuronal receptors or enzymes, similar to mechanisms observed in Noopept .

Table 1: Comparative Molecular Properties of N-Acylated Dipeptides

Hypothetical Synthesis Pathways

The synthesis of N-(Phenylacetyl)-L-methionylglycine likely follows established peptide acylation methods, analogous to Noopept’s production . A proposed three-step protocol includes:

Dipeptide Formation

-

Methionylglycine Synthesis:

L-methionine and glycine are coupled via solid-phase peptide synthesis (SPPS) or solution-phase methods. Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation .

N-Terminal Acylation

-

Phenylacetyl Group Introduction:

Phenylacetyl chloride reacts with the N-terminal amine of Met-Gly in anhydrous dichloromethane at 0–5°C. A base (e.g., K<sub>2</sub>CO<sub>3</sub>) neutralizes HCl byproducts .

Purification and Characterization

-

Recrystallization and Analysis:

Crude product is recrystallized from ethyl acetate and characterized via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Key spectral signatures include:

Pharmacological and Metabolic Considerations

Metabolic Fate and Stability

Comparative Analysis with Clinical-stage Analogs

Table 2: Key Differences Between N-(Phenylacetyl)-L-Methionylglycine and Noopept

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume